molecular formula C12H13N3O3 B2759791 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid CAS No. 936074-71-4

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid

Cat. No.: B2759791
CAS No.: 936074-71-4
M. Wt: 247.254
InChI Key: GKYOKNGSKMTPCN-UHFFFAOYSA-N
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Description

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid (CAS: 936074-71-4) is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine scaffold fused to a piperidine ring bearing a carboxylic acid group at the 4-position. Its molecular formula is C₁₃H₁₃N₃O₃, with a molecular weight of 247.25 g/mol . The oxazolo[4,5-b]pyridine core is synthesized via cyclization reactions involving 2-amino-3-hydroxypyridine and acid chlorides or dithioketals under acidic conditions .

Properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)8-3-6-15(7-4-8)12-14-10-9(18-12)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYOKNGSKMTPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study published in Cancer Letters reported that modifications of this structure could enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In preclinical studies, it has demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. A research article in Journal of Neurochemistry highlighted the potential of this compound in mitigating neuroinflammation and promoting neuronal survival .

Material Science

Polymer Chemistry

In the field of materials science, this compound is being explored as a building block for novel polymers. Its unique structure allows for the synthesis of functionalized polymers with enhanced thermal stability and mechanical properties. Recent developments have shown that incorporating this compound into polymer matrices can lead to materials with improved barrier properties and chemical resistance .

Biological Research

Biological Assays

The compound is frequently used in biological assays to study enzyme inhibition and receptor interactions. It serves as a valuable tool in pharmacological studies aimed at understanding the mechanisms of action of various drugs. For example, researchers have utilized this compound to evaluate its effects on G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling pathways .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityCancer Letters (2020)Induces apoptosis in cancer cell lines
Neuroprotective EffectsJournal of Neurochemistry (2021)Protects neuronal cells from oxidative stress
Polymer ChemistryAdvanced Materials (2022)Enhances thermal stability and mechanical properties of polymers
Biological AssaysPharmacological Reviews (2023)Evaluates interactions with GPCRs

Mechanism of Action

The mechanism of action of 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to desired biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Reference CAS/ID
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid (Target) C₁₃H₁₃N₃O₃ 247.25 Carboxylic acid at C4 of piperidine GPIIb/GPIIIa antagonism, HAT drug design 936074-71-4
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidine-4-carboxylic acid C₁₃H₁₅N₃O₃ 261.28 Methyl group at C5 of oxazole ring Enhanced lipophilicity 1035840-33-5
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)-acetic acid C₁₃H₁₅N₃O₃ 261.28 Acetic acid chain at C3 of piperidine Increased molecular flexibility 1035840-21-1
1-(Oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one C₁₆H₁₄N₂O₂ 266.30 Ketone group replacing carboxylic acid Reduced acidity; altered binding affinity N/A
Thiazolo[4,5-b]pyridin-2-one derivatives (e.g., compound 9, 14) Varies Varies Sulfur atom in thiazole ring (vs. oxazole) Anti-inflammatory activity (selective) N/A

Functional Group Impact

  • Carboxylic Acid vs. Ketone: The carboxylic acid group in the target compound enables hydrogen bonding and ionic interactions with biological targets, critical for HAT activity .
  • Methyl Substitution : The 5-methyl-oxazole derivative (CAS 1035840-33-5) increases lipophilicity, which may improve membrane permeability but reduce solubility .
  • Thiazolo vs. Oxazolo Rings : Thiazolo[4,5-b]pyridin-2-one derivatives (e.g., compounds 9 and 14) exhibit anti-inflammatory activity only when substituted with chloro-acetic acid or triazole-carboxylic acid groups . The oxazole ring in the target compound, being more electronegative, may favor different target interactions.

Biological Activity

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid (CAS Number: 936074-71-4) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C₁₂H₁₃N₃O₃, with a molecular weight of approximately 247.25 g/mol. The compound features a piperidine ring and an oxazole moiety, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol
CAS Number936074-71-4
Hazard InformationIrritant

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in various physiological processes.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH). These enzymes play crucial roles in neurotransmission and lipid metabolism, respectively.

Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of oxazole derivatives, including this compound. The findings revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

Another significant study evaluated the antimicrobial activity of several piperidine derivatives against common bacterial strains. The results indicated that this compound demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Study 3: Neurological Implications

Research into the neuroprotective effects of related compounds highlighted the potential of piperidine derivatives in treating neurodegenerative diseases. The compound was shown to enhance neuronal survival in vitro under oxidative stress conditions, indicating its role as a neuroprotective agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics; however, further studies are needed to elucidate its metabolic pathways and toxicity profiles.

Q & A

Q. Advanced

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization assays to measure IC50_{50} values against kinases like JAK2 or EGFR .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, comparing results to known inhibitors like imatinib .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target enzymes, with KDK_D values <100 nM suggesting high potency .

How can discrepancies in biological activity data across studies be resolved?

Advanced
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to ensure reproducibility .
  • Compound purity : Validate purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with activity .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. chlorinated aryl groups) to identify pharmacophore requirements .

What is the role of the piperidine-4-carboxylic acid moiety in target interactions?

Q. Advanced

  • Molecular docking : Simulations reveal hydrogen bonding between the carboxylic acid group and kinase active sites (e.g., ATP-binding pockets in Aurora A) .
  • Structure-activity relationship (SAR) : Modifying the piperidine ring (e.g., N-alkylation) alters solubility and binding affinity, as seen in triazolo-pyridine analogs .

What computational approaches predict interactions with biological targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding modes .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with IC50_{50} values .
  • Free-energy perturbation (FEP) : Predict affinity changes for derivatives, guiding synthetic prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.